molecular formula C8H11ClO B13947378 Bicyclo[4.1.0]heptane-7-carbonyl chloride CAS No. 84322-60-1

Bicyclo[4.1.0]heptane-7-carbonyl chloride

Cat. No.: B13947378
CAS No.: 84322-60-1
M. Wt: 158.62 g/mol
InChI Key: ZQGUQDFIKNOQDI-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-7-carbonyl chloride is an organic compound with the molecular formula C8H10Cl2O. It is a derivative of bicyclo[4.1.0]heptane, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a carbonyl chloride functional group attached to the bicyclic framework. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-7-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-7-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. The resulting products depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.1.0]heptane-7-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to similar compounds.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-7-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGUQDFIKNOQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510207
Record name Bicyclo[4.1.0]heptane-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84322-60-1
Record name Bicyclo[4.1.0]heptane-7-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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